
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is a peptide compound composed of the amino acids L-lysine, L-serine, and L-proline. It is a complex molecule with a molecular formula of C26H50N8O7 and a molecular weight of 586.725 Da
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly L-lysine, can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine residues can result in the formation of allysine, which can further react to form cross-linked structures.
Applications De Recherche Scientifique
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: It is used in the development of biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell lysis. The peptide can also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine, L-prolyl-L-seryl-L-lysyl-: This peptide has a similar structure but lacks one L-lysine residue.
L-Lysine, L-seryl-L-prolyl-L-lysyl-: This compound is also similar but has one less L-lysine residue.
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its multiple L-lysine residues contribute to its antimicrobial activity and ability to form cross-linked structures.
Propriétés
Numéro CAS |
872617-53-3 |
|---|---|
Formule moléculaire |
C26H50N8O7 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N8O7/c27-12-4-1-8-18(23(37)33-20(26(40)41)10-3-6-14-29)31-22(36)19(9-2-5-13-28)32-24(38)21-11-7-15-34(21)25(39)17(30)16-35/h17-21,35H,1-16,27-30H2,(H,31,36)(H,32,38)(H,33,37)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
VLPUPTCKGZHWJJ-SXYSDOLCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


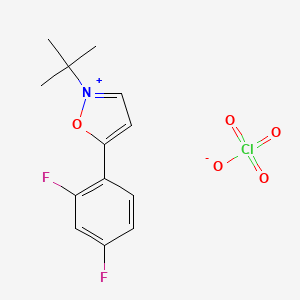
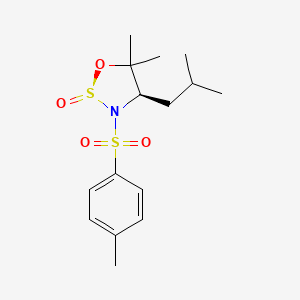
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
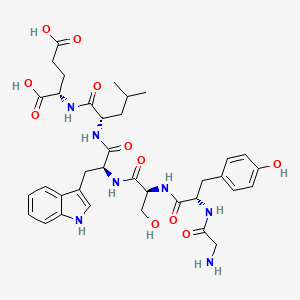
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
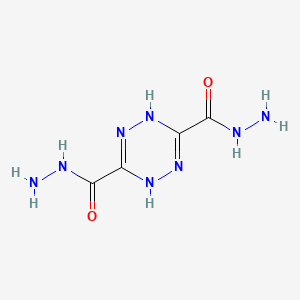
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
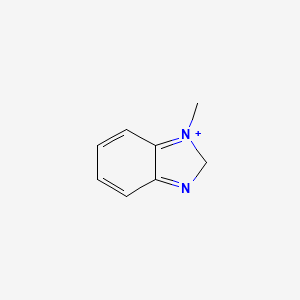
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)

![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
